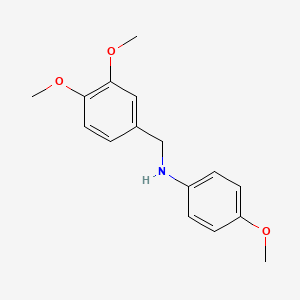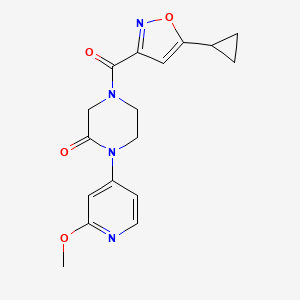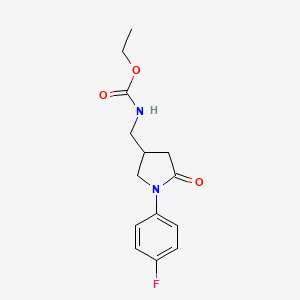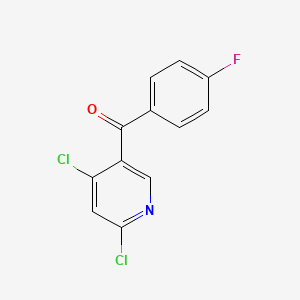![molecular formula C22H22N6OS B2914956 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 896678-16-3](/img/structure/B2914956.png)
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C22H22N6OS and its molecular weight is 418.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural analysis of related triazolo and pyrimidin derivatives have been extensively studied. Researchers have developed methods for synthesizing novel derivatives of pyrimidine, which include condensation reactions and characterizations through X-ray diffraction, NMR, and IR spectroscopy. These methods are crucial for understanding the molecular structure and properties of such compounds (Lahmidi et al., 2019).
Antibacterial Activity
Several studies have focused on the antibacterial activities of triazolo and pyrimidin derivatives. Compounds synthesized from related chemical structures have shown promising antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).
Antimicrobial and Antifungal Properties
Research into pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and triazolo[1,5-c]pyrimidine derivatives has also uncovered significant antimicrobial and antifungal properties. These compounds, developed through various chemical reactions, could serve as the basis for new treatments targeting resistant microbial and fungal infections (Abunada et al., 2008).
Insecticidal Assessment
The potential insecticidal applications of heterocycles incorporating a thiadiazole moiety against pests such as the cotton leafworm, Spodoptera littoralis, have been explored. These studies indicate that novel synthesized compounds could contribute to agricultural pest management strategies, offering safer and more effective insecticidal properties (Fadda et al., 2017).
Pharmaceutical Research
Investigations into the affinity of triazolo[4,5-d]pyrimidine derivatives towards adenosine receptors highlight their potential in pharmaceutical research, particularly in the development of drugs targeting the A1 adenosine receptor. Such studies are crucial for the creation of new therapeutic agents with improved efficacy and selectivity (Betti et al., 1998).
Mecanismo De Acción
Target of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have been found to be pharmaceutically active . They have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Mode of Action
It is known that the [1,2,3]triazolo[4,5-d]pyrimidine scaffold can make specific interactions with different target receptors . This is due to its ability to accept and donate hydrogen bonds, making it a precise pharmacophore with a bioactive profile .
Biochemical Pathways
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar [1,2,3]triazolo[4,5-d]pyrimidine scaffolds have shown good antitumor activities . This suggests that the compound may have potential antitumor effects.
Propiedades
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-16-7-9-18(10-8-16)13-28-21-20(26-27-28)22(25-15-24-21)30-14-19(29)23-12-11-17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRGMQQGQPIUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)






